molecular formula C26H22O7 B7782921 MFCD06765061

MFCD06765061

Cat. No.: B7782921
M. Wt: 446.4 g/mol
InChI Key: OIGDCMUNHLZNHA-UHFFFAOYSA-N
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Description

For instance, compounds with similar MDL identifiers (e.g., MFCD13195646 in and MFCD00003330 in ) share boronic acid or aromatic brominated structures, which are common in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-29-18-7-4-16(5-8-18)23(27)15-32-20-9-6-17-12-22(26(28)33-24(17)14-20)21-11-10-19(30-2)13-25(21)31-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGDCMUNHLZNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD06765061 typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization and subsequent etherification reactions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

MFCD06765061 has several scientific research applications:

Mechanism of Action

The mechanism of action of MFCD06765061 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and oxidative stress. The compound’s effects are mediated through its ability to bind to specific receptors and alter gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD06765061 (inferred properties) with two structurally related compounds from the evidence:

Table 1: Key Properties of this compound and Analogous Compounds

Property CAS 1046861-20-4 (MFCD13195646) CAS 1761-61-1 (MFCD00003330) Inferred for this compound
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ Likely aromatic halide/boronic acid
Molecular Weight 235.27 g/mol 201.02 g/mol ~200–235 g/mol
Solubility 0.24 mg/ml (ESOL) 0.687 mg/ml (ESOL) Moderate (0.2–0.7 mg/ml)
Log Po/w (XLOGP3) 2.15 Not reported ~1.5–2.5
Bioavailability 0.55 0.55 Moderate (0.5–0.6)
Synthetic Method Pd-catalyzed coupling A-FGO catalyst, green synthesis Likely catalytic cross-coupling

Structural and Functional Comparisons

CAS 1046861-20-4 (MFCD13195646) :

  • Contains a boronic acid group, enabling Suzuki-Miyaura cross-coupling reactions.
  • Lower solubility (0.24 mg/ml) compared to CAS 1761-61-1, likely due to bromine and chlorine substituents increasing hydrophobicity .
  • Similar compounds listed in , such as (6-Bromo-2,3-dichlorophenyl)boronic acid (similarity score 0.87), highlight structural motifs critical for catalytic applications .

CAS 1761-61-1 (MFCD00003330) :

  • A brominated aromatic compound with a carboxyl group, favoring electrophilic substitution reactions.
  • Higher solubility (0.687 mg/ml) suggests better bioavailability, supported by its BBB permeability .
  • Synthesis via green chemistry (A-FGO catalyst) emphasizes eco-friendly methodologies, a trend in modern pharmaceutical production .

This compound :

  • Likely shares reactivity with boronic acids or brominated aromatics, given MDL series conventions.
  • Predicted log P (~2.15) aligns with CAS 1046861-20-4, indicating comparable lipophilicity for membrane penetration .

Research Findings and Limitations

  • Biological Relevance : CAS 1761-61-1’s BBB permeability and low CYP inhibition contrast with CAS 1046861-20-4’s higher log P and GI absorption, highlighting trade-offs in drug design .
  • Limitations : Direct data on this compound is absent; inferences rely on structural parallels. Further experimental validation is required.

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